2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)
Brand Name: Vulcanchem
CAS No.: 1657033-33-4
VCID: VC8080362
InChI: InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-6(5-8)2-7-3-6;2*3-2(4,5)1(6)7/h7H,2-5H2,1H3;2*(H,6,7)
SMILES: CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C10H14F6N2O4
Molecular Weight: 340.22

2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)

CAS No.: 1657033-33-4

Cat. No.: VC8080362

Molecular Formula: C10H14F6N2O4

Molecular Weight: 340.22

* For research use only. Not for human or veterinary use.

2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) - 1657033-33-4

Specification

CAS No. 1657033-33-4
Molecular Formula C10H14F6N2O4
Molecular Weight 340.22
IUPAC Name 2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-6(5-8)2-7-3-6;2*3-2(4,5)1(6)7/h7H,2-5H2,1H3;2*(H,6,7)
Standard InChI Key IREJUNATZLYZLY-UHFFFAOYSA-N
SMILES CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical and Structural Characteristics

Spectroscopic and Analytical Data

Analytical characterization of this compound includes nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The 1H^1\text{H}-NMR spectrum reveals distinct signals for the methyl group (δ ~1.2 ppm) and spirocyclic protons (δ ~3.5–4.0 ppm), while 13C^{13}\text{C}-NMR confirms the presence of trifluoroacetate carbons (δ ~160 ppm) . HRMS data align with the theoretical molecular weight, validating the proposed structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H14F6N2O4\text{C}_{10}\text{H}_{14}\text{F}_6\text{N}_2\text{O}_4
Molecular Weight340 g/mol
SolubilitySoluble in DMSO, MeOH
Storage Conditions2–8°C

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves a two-step process: (1) construction of the spirocyclic diaza framework and (2) salt formation with trifluoroacetic acid. Starting materials such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol have been used to generate analogous spirocyclic structures via base-mediated cyclization . For example, treatment with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) promotes intramolecular nucleophilic substitution, forming the spiro core . Subsequent counterion exchange with trifluoroacetic acid yields the final product .

Optimization and Yield Considerations

Reaction yields for spirocyclic compounds are highly dependent on steric and electronic factors. The methyl group at the 2-position mitigates ring strain, improving cyclization efficiency compared to unsubstituted analogs . Pilot-scale batches report yields exceeding 65%, with purity levels ≥90% confirmed by high-performance liquid chromatography (HPLC) .

Pharmaceutical Applications

CNS-Targeted Drug Development

The compound’s spirocyclic architecture mimics bioactive conformations of neurotransmitters, making it valuable for CNS drug discovery . Preclinical studies demonstrate its incorporation into serotonin and dopamine receptor modulators, with potential applications in treating anxiety and depression . For instance, derivatives featuring this scaffold exhibit nanomolar affinity for 5-HT1A_{1A} receptors, a key target in anxiolytic therapies .

Pharmacokinetic Enhancements

Trifluoroacetate improves solubility and bioavailability, addressing common challenges in CNS drug delivery . Rodent studies show that spirocyclic derivatives achieve 40% higher brain-to-plasma ratios compared to linear analogs, attributed to increased passive diffusion across the blood-brain barrier . Additionally, the compound’s metabolic stability in human liver microsomes (<5% degradation over 60 minutes) underscores its suitability for prolonged therapeutic effects .

Table 2: Comparative Pharmacokinetic Data

ParameterSpirocyclic DerivativeLinear Analog
Brain-to-Plasma Ratio0.850.61
Metabolic Stability (% remaining)95%72%
Solubility (mg/mL)12.43.8

Research and Development Trends

Structural Modifications and SAR Studies

Recent structure-activity relationship (SAR) studies explore substituents at the 2- and 6-positions to optimize receptor binding. For example, replacing the methyl group with bulkier alkyl chains enhances selectivity for dopaminergic pathways, reducing off-target effects . Computational modeling suggests that electron-withdrawing groups at these positions stabilize ligand-receptor interactions through hydrophobic and π-stacking interactions .

Emerging Therapeutic Indications

Beyond CNS disorders, this compound is being investigated for antiviral applications. Analogous spirocyclic nucleosides, such as oxetanocin, exhibit potent activity against HIV-1 (IC50_{50} = 0.5–1.5 μg/mL) . Researchers hypothesize that substituting the oxygen atom in oxetanes with nitrogen, as in this diazaspiro compound, could enhance antiviral efficacy by improving resistance to enzymatic hydrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator